MLAF50

Surface Plasmon Resonance REV1 UBM2 Protein-Protein Interaction

REV1 inhibitors are not functionally interchangeable-targeting distinct protein interfaces yields divergent biological outcomes that can confound TLS pathway studies. MLAF50 is the only commercially available small-molecule probe that orthosterically binds the REV1 UBM2 ubiquitin-binding domain, specifically blocking the REV1-ubiquitin interaction (Kd = 37 μM by SPR) without perturbing REV1-REV7 or REV1-CT/RIR interfaces. • Orthosteric UBM2 binder-directly competes with ubiquitin at the REV1 UBM2 domain; validated by NMR and SPR. • Functionally validated in cells-inhibits cisplatin-induced REV1-PCNA chromatin co-localization in U2OS cells. • Interface-selective-does not cross-react with REV1-REV7 (JH-RE-06 target) or REV1-CT/RIR (phenazopyridine target) interfaces. ≥98% purity. Certificate of Analysis included.

Molecular Formula C15H12I2O4
Molecular Weight 510.07
CAS No. 1417653-96-3
Cat. No. B609177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMLAF50
CAS1417653-96-3
SynonymsMLAF-50;  MLAF 50;  MLAF50
Molecular FormulaC15H12I2O4
Molecular Weight510.07
Structural Identifiers
SMILESO=C(O)CCC1=CC=C(I)C(OC2=CC=C(O)C=C2)=C1I
InChIInChI=1S/C15H12I2O4/c16-12-7-1-9(2-8-13(19)20)14(17)15(12)21-11-5-3-10(18)4-6-11/h1,3-7,18H,2,8H2,(H,19,20)
InChIKeyRDLUIMMKEZXFEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MLAF50: REV1 UBM2-Ubiquitin Inhibition


MLAF50 (3-(3-(4-hydroxyphenoxy)-2,4-diiodophenyl)propanoic acid; CAS 1417653-96-3) is a small-molecule inhibitor that directly and orthosterically targets the ubiquitin-binding motif 2 (UBM2) of REV1 [1]. It blocks the REV1-ubiquitin interaction and prevents chromatin co-localization of REV1 with PCNA following DNA damage induction [1][2]. As the first-in-class inhibitor of this protein-protein interaction, MLAF50 serves as a critical chemical probe for studying translesion synthesis (TLS) and DNA damage tolerance pathways [1].

Workflow REV1 UBM2-ubiquitin interaction inhibition probe
Selection First-in-class orthosteric small molecule for TLS pathway studies
Context Reported chromatin co-localization disruption in cellular models

MLAF50: Substitution Risks with Other REV1 Inhibitors


REV1 inhibitors are not interchangeable; they target distinct protein interfaces and exert divergent biological consequences [1]. MLAF50 uniquely binds the REV1 UBM2 ubiquitin-binding domain orthosterically [2], whereas JH-RE-06 targets the REV1-REV7 interface [1], and phenazopyridine analogs disrupt the REV1-CT/RIR interaction [1]. Substituting MLAF50 with an alternative REV1 inhibitor fundamentally changes the experimental mechanism—disabling ubiquitin-dependent scaffolding versus polymerase recruitment—and may fail to recapitulate UBM2-specific pharmacology, leading to misinterpretation of TLS pathway studies.

Interface mismatch

MLAF50 targets the UBM2-ubiquitin interface; other REV1 inhibitors bind REV7 or CT/RIR, fundamentally altering the mechanism under study.

Pharmacology shift

Disrupting ubiquitin-dependent scaffolding versus polymerase recruitment may yield divergent TLS pathway readouts.

Replication risk

UBM2-specific cellular effects reported for MLAF50 may not be recapitulated by non-UBM2 REV1 inhibitors, requiring careful validation.

MLAF50 Quantitative Evidence for Selection


REV1 UBM2 Direct Binding Affinity (SPR)

MLAF50 directly binds to the REV1 UBM2 domain with a dissociation constant (KD) of 37 ± 3.0 μM as measured by surface plasmon resonance (SPR) [1]. This affinity is only 2-fold weaker than the native ubiquitin-UBM2 interaction (KD ≈ 18.5 μM), confirming that MLAF50 is a competitive orthosteric ligand of physiological relevance [1].

REV1 UBM2 Binding (SPR)
Head-to-head
KD = 37 ± 3.0 μM
Comparable to native ubiquitin affinity (≈18.5 μM), supports competitive inhibition studies.
2-fold weaker than ubiquitin; SPR with immobilized UBM2 domain.
Surface Plasmon Resonance REV1 UBM2 Protein-Protein Interaction

Orthosteric Binding Mechanism (NMR)

HSQC NMR experiments demonstrate that MLAF50 binds to the same residues of REV1 UBM2 that interact with ubiquitin, establishing it as an orthosteric inhibitor [1]. Peaks of UBM2, but not UBM1, are significantly shifted upon MLAF50 addition, confirming UBM2-specific binding and validating the compound's unique target engagement profile [1].

Orthosteric Binding (NMR)
Head-to-head
UBM2-specific chemical shift perturbation; UBM1 unaffected
Confirms orthosteric binding at ubiquitin-interacting residues, enabling ubiquitin displacement phenocopy.
HSQC NMR; 15N-labeled REV1 UBM1-UBM2 tandem domain.
NMR Spectroscopy Orthosteric Inhibition REV1 UBM2

REV1-PCNA Co-localization Inhibition

In U2OS cells treated with cisplatin to induce DNA damage, MLAF50 significantly suppressed chromatin co-localization of EGFP-REV1 with PCNA foci [1]. This cellular assay directly demonstrates that MLAF50 inhibits the REV1-UbPCNA interaction in a physiologically relevant context, validating its utility as a functional probe of TLS pathway disruption [1].

Cellular Target Engagement
Head-to-head
Reported suppression of REV1-PCNA foci co-localization in cisplatin-treated U2OS cells
Cellular target engagement review distinguishes MLAF50 from in vitro-only binders.
Immunofluorescence; cisplatin-induced DNA damage model.
Immunofluorescence REV1 Chromatin Localization Cisplatin

REV1 Inhibitor Target Engagement Comparison

MLAF50 is the only reported small-molecule inhibitor that directly targets the REV1 UBM2-ubiquitin interface (KD = 37 μM, SPR) [1]. In contrast, JH-RE-06 targets the REV1-REV7 interface (IC50 = 0.78 μM, Kd = 0.42 μM) [2], and phenazopyridine analog 1 targets the REV1-CT/RIR interface (Kd = 21 μM, MST) [1]. These compounds operate at distinct REV1 functional domains, with MLAF50 uniquely modulating ubiquitin-dependent scaffolding rather than polymerase recruitment [1].

REV1 Inhibitor Comparison
Class-level
MLAF50: UBM2, KD 37 μM (SPR)
JH-RE-06: REV7, IC50 0.78 μM (AlphaScreen)
Phenazopyridine analog: CT/RIR, Kd 21 μM (MST)
MLAF50 uniquely targets ubiquitin-dependent REV1 scaffolding; others disrupt polymerase recruitment.
Reported across different assay platforms; direct comparison requires intra-study validation.
REV1 Inhibitors Target Specificity Translesion Synthesis

MLAF50 Application Scenarios


REV1 Ubiquitin-Dependent Scaffolding Mechanism

MLAF50 is the only commercially available small-molecule probe that orthosterically inhibits the REV1 UBM2-ubiquitin interaction [1]. Researchers studying the ubiquitin-dependent scaffolding function of REV1 in TLS should prioritize MLAF50 to achieve specific disruption of REV1-UbPCNA chromatin recruitment without perturbing REV1-REV7 or REV1-CT/RIR interfaces [1][2].

REV1 UBM2 Druggability Validation

MLAF50 is the first-in-class inhibitor of the REV1 UBM2-ubiquitin interaction, with published cellular validation of REV1 chromatin localization inhibition in cisplatin-treated U2OS cells [1]. Drug discovery programs evaluating UBM2 as a target for chemotherapy sensitization can use MLAF50 as a chemical starting point for target validation and as a reference compound for screening [1].

Comparative Pharmacology of REV1 PPI Inhibitors

Studies comparing the functional consequences of inhibiting distinct REV1 protein-protein interfaces require the use of interface-specific probes. MLAF50 uniquely targets the UBM2-ubiquitin interface, while JH-RE-06 targets REV1-REV7 and phenazopyridine analogs target REV1-CT/RIR [1]. MLAF50 is the essential component for interrogating ubiquitin-dependent REV1 scaffolding in such comparative pharmacology experiments [1].

Application
Selection Property
Validation Focus
Ubiquitin-dependent REV1 scaffolding mechanism
Orthosteric UBM2 probe
Ubiquitin-dependent chromatin recruitment and TLS pathway analysis
REV1 UBM2 druggability research
First-in-class UBM2 inhibitor
Target engagement and chromatin localization assay validation
Comparative REV1 PPI pharmacology
UBM2-ubiquitin interface specificity
Scaffolding vs. polymerase recruitment readout comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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